monochlorotriazinyl--cyclodextrin
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Overview
Description
Monochlorotriazinyl–cyclodextrin is a modified derivative of cyclodextrin, a family of cyclic oligosaccharides. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. Monochlorotriazinyl–cyclodextrin is particularly valued for its applications in textile finishing, pharmaceuticals, and food industries due to its improved water solubility and reactivity compared to native cyclodextrins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monochlorotriazinyl–cyclodextrin typically involves the reaction of cyclodextrin with monochlorotriazine. The process begins with the activation of cyclodextrin by dissolving it in an alkaline solution, followed by the addition of monochlorotriazine under controlled temperature and pH conditions. The reaction is usually carried out at a temperature range of 50-70°C and a pH of 8-10 to ensure optimal grafting efficiency .
Industrial Production Methods: In industrial settings, the production of monochlorotriazinyl–cyclodextrin involves large-scale reactors where the reaction parameters are meticulously controlled to achieve high yield and purity. The process includes steps such as mixing, heating, and purification through filtration and drying. The final product is often characterized using techniques like Fourier-transform infrared spectroscopy and nuclear magnetic resonance to confirm the successful grafting of monochlorotriazine onto the cyclodextrin .
Chemical Reactions Analysis
Types of Reactions: Monochlorotriazinyl–cyclodextrin undergoes various chemical reactions, including substitution, complexation, and hydrolysis. The substitution reaction involves the replacement of the chlorine atom in the monochlorotriazine moiety with other nucleophiles, such as amines or thiols .
Common Reagents and Conditions:
Substitution: Reagents like amines or thiols are used under mild alkaline conditions (pH 8-10) at temperatures around 50-70°C.
Complexation: Guest molecules such as essential oils or pharmaceuticals are introduced to form inclusion complexes under ambient conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of monochlorotriazinyl–cyclodextrin and their respective inclusion complexes with guest molecules .
Scientific Research Applications
Monochlorotriazinyl–cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule for forming inclusion complexes, enhancing the solubility and stability of guest molecules.
Biology: Employed in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Medicine: Utilized in the formulation of pharmaceuticals to enhance drug stability and control release rates.
Industry: Applied in textile finishing to impart functional properties such as antimicrobial activity, UV protection, and fragrance release
Mechanism of Action
The mechanism of action of monochlorotriazinyl–cyclodextrin involves the formation of inclusion complexes with guest molecules. The cyclodextrin cavity encapsulates the guest molecule, protecting it from environmental factors and enhancing its solubility. The monochlorotriazine moiety provides reactive sites for covalent bonding with substrates, improving the durability and functionality of the treated materials .
Comparison with Similar Compounds
Hydroxypropyl–cyclodextrin: Known for its high water solubility and use in pharmaceuticals.
Methylated–cyclodextrin: Used for enhancing the solubility of hydrophobic drugs.
Sulfobutylether–cyclodextrin: Employed in drug formulations for its ability to form stable inclusion complexes.
Uniqueness of Monochlorotriazinyl–Cyclodextrin: Monochlorotriazinyl–cyclodextrin stands out due to its reactive monochlorotriazine moiety, which allows for covalent bonding with substrates. This feature makes it particularly useful in applications requiring durable and stable functionalization, such as textile finishing and controlled release systems .
Properties
CAS No. |
187820-08-2 |
---|---|
Molecular Formula |
C15H25Cl2N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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